molecular formula C10H10N2O3 B13273309 5-(Cyclopropanecarboxamido)nicotinic acid

5-(Cyclopropanecarboxamido)nicotinic acid

Cat. No.: B13273309
M. Wt: 206.20 g/mol
InChI Key: VQGJSQHSAFSADO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Cyclopropanecarboxamido)nicotinic acid is a chemical compound with the molecular formula C10H10N2O3 and a molecular weight of 206.20 g/mol . It is a derivative of nicotinic acid, which is a form of vitamin B3. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopropanecarboxamido)nicotinic acid typically involves the reaction of nicotinic acid with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .

Industrial Production Methods

Industrial production methods for nicotinic acid derivatives often involve the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is efficient but produces nitrous oxide as a by-product, which has significant environmental impacts . Therefore, greener methods are being explored, such as the oxidation of 3-methylpyridine using environmentally friendly oxidizing agents .

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopropanecarboxamido)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines .

Scientific Research Applications

5-(Cyclopropanecarboxamido)nicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Cyclopropanecarboxamido)nicotinic acid involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of enzymes involved in metabolic processes, particularly those related to nicotinamide adenine dinucleotide (NAD) metabolism. The compound may also influence signaling pathways that regulate cellular energy balance and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Cyclopropanecarboxamido)nicotinic acid is unique due to the presence of the cyclopropane ring, which imparts distinct chemical properties and reactivity compared to other nicotinic acid derivatives. This uniqueness makes it valuable in research and industrial applications .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

5-(cyclopropanecarbonylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C10H10N2O3/c13-9(6-1-2-6)12-8-3-7(10(14)15)4-11-5-8/h3-6H,1-2H2,(H,12,13)(H,14,15)

InChI Key

VQGJSQHSAFSADO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=CN=CC(=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.